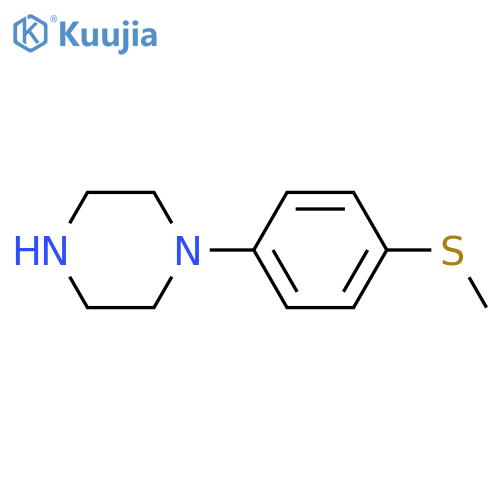

A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol

,

Organic Letters,

2022,

24(20),

3736-3740